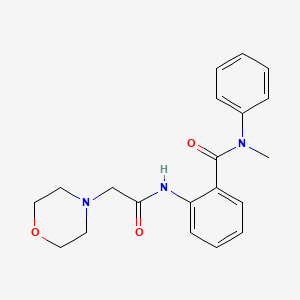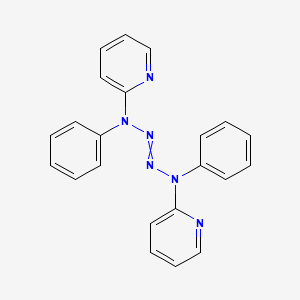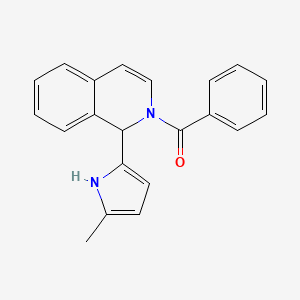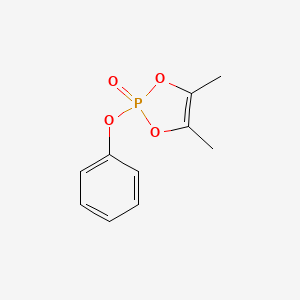
4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one is a chemical compound known for its unique structure and properties It belongs to the class of dioxaphospholes, which are characterized by a five-membered ring containing both oxygen and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one typically involves the reaction of phenol derivatives with phosphorus-containing reagents. One common method includes the reaction of 4,5-dimethyl-1,3,2-dioxaphospholane with phenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the product. Safety measures are crucial due to the reactivity of phosphorus-containing intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted dioxaphospholes depending on the nucleophile used.
Applications De Recherche Scientifique
4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one involves its interaction with molecular targets through its reactive phosphorus center. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect biological pathways. The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dimethyl-2-(pentafluorophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one
- 2-(4-Fluorophenoxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one
Uniqueness
4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one stands out due to its specific phenoxy substitution, which imparts unique reactivity and properties compared to its analogs. The presence of the phenoxy group influences its chemical behavior, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
55895-03-9 |
|---|---|
Formule moléculaire |
C10H11O4P |
Poids moléculaire |
226.17 g/mol |
Nom IUPAC |
4,5-dimethyl-2-phenoxy-1,3,2λ5-dioxaphosphole 2-oxide |
InChI |
InChI=1S/C10H11O4P/c1-8-9(2)13-15(11,12-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clé InChI |
OFMPJJBIQPWNNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OP(=O)(O1)OC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


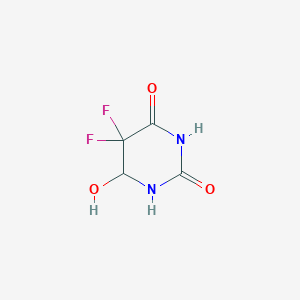
sulfanium bromide](/img/structure/B14632837.png)
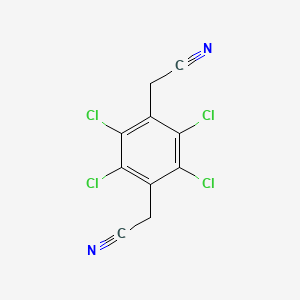
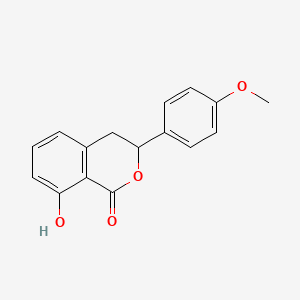

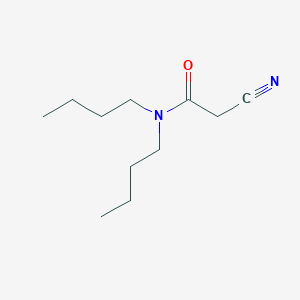

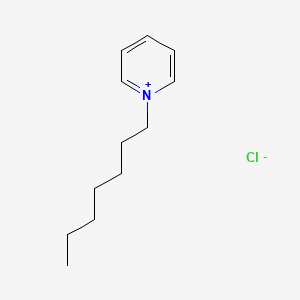
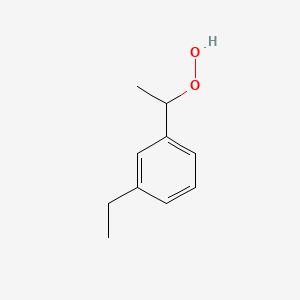
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
